molecular formula C18H12Cl4N2O2 B12692121 1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- CAS No. 94171-12-7

1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-

Cat. No.: B12692121
CAS No.: 94171-12-7
M. Wt: 430.1 g/mol
InChI Key: SYEUQIGXCDKCFF-UHFFFAOYSA-N
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Description

1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- is a complex organic compound that features a ketone group, two dichlorophenyl groups, a hydroxy group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Ketone Backbone: The initial step involves the formation of the propanone backbone through a Friedel-Crafts acylation reaction.

    Introduction of Dichlorophenyl Groups: The dichlorophenyl groups are introduced via a halogenation reaction, where chlorine atoms are added to the phenyl rings.

    Addition of Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.

    Formation of Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving the appropriate precursors, such as glyoxal and ammonia.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The dichlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- has several scientific research applications:

    Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The dichlorophenyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

  • 1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(1H-pyrazol-1-yl)-
  • 1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(1H-triazol-1-yl)-

Uniqueness: 1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

94171-12-7

Molecular Formula

C18H12Cl4N2O2

Molecular Weight

430.1 g/mol

IUPAC Name

1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-imidazol-1-ylpropan-1-one

InChI

InChI=1S/C18H12Cl4N2O2/c19-11-1-3-13(15(21)7-11)17(25)18(26,9-24-6-5-23-10-24)14-4-2-12(20)8-16(14)22/h1-8,10,26H,9H2

InChI Key

SYEUQIGXCDKCFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)C(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

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